molecular formula C15H26N2O2 B2538299 Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305235-96-4

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2538299
CAS No.: 1305235-96-4
M. Wt: 266.385
InChI Key: POKNUFLZKRIQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol . It features an 8-azabicyclo[3.2.1]octane scaffold, which is a fundamental core structure in the family of tropane alkaloids and is of significant interest in medicinal chemistry and synthetic organic chemistry . The compound is a derivative where the bicyclic nitrogen is protected as a tert-butyl carbamate (Boc group), and the scaffold is further functionalized with a cyclopropylamino substituent. The presence of the cyclopropylamino group is a notable feature in pharmaceutical research, as this moiety is seen in compounds investigated for their activity on biological targets such as monoamine transporters . This makes the compound a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules, particularly for the exploration of central nervous system (CNS) targets. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-12-6-7-13(17)9-11(8-12)16-10-4-5-10/h10-13,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKNUFLZKRIQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopropylamino)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple stepsThe reaction conditions often require the use of palladium on carbon as a catalyst and ethanol as a solvent under hydrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H26N2O2
  • Molecular Weight : 266.38 g/mol
  • CAS Number : 1305235-96-4
  • IUPAC Name : tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

The compound features a unique bicyclic structure that allows for diverse interactions with biological targets, enhancing its potential for therapeutic applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against resistant strains of bacteria. The compound's mechanism involves the inhibition of beta-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial pathogens. This property suggests its potential use in combination therapies to enhance the efficacy of existing antibiotics.

Case Studies

  • Inhibition of Beta-Lactamase :
    • A study demonstrated that this compound effectively inhibited beta-lactamase activity in Escherichia coli, leading to increased susceptibility to beta-lactam antibiotics.
    • The results indicated a synergistic effect when combined with ampicillin, highlighting its potential as an adjuvant in antibiotic therapy.
  • Antimicrobial Spectrum :
    • Further investigations revealed that this compound showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
    • The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its relevance in treating infections caused by resistant strains.

Synthetic Route Overview

  • Formation of Bicyclic Core :
    • The initial step involves constructing the azabicyclic framework through cyclization reactions.
  • Functionalization :
    • Subsequent reactions introduce the tert-butyl and cyclopropylamine moieties, yielding the final product.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane-8-carboxylate scaffold is widely modified at the 3-position to tune pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane-8-carboxylate Derivatives

Compound Name Substituent at 3-Position Molecular Formula Key Applications Synthesis Yield Reference
Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Cyclopropylamino C14H25N3O2 Kinase modulation (inferred from analogs) N/A
Tert-butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Pyrazin-2-yloxy C16H22N4O3 Non-opioid analgesic development 36%
Tert-butyl (1R,3s,5S)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate p-Tolyloxy C19H26N3O3S GPCR agonists (e.g., GPR119 for diabetes) Quantitative (crude)
Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 2-Aminopropyl C15H28N2O2 Versatile scaffold for CNS-targeting drugs 58% (purified)
Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxymethyl C13H23NO3 Intermediate for alcohol functionalization 45%
Tert-butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Trifluoroacetyl C12H16F3N2O3 Proteolysis-targeting chimeras (PROTACs) 92%

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoroacetyl in ) enhance electrophilicity for covalent binding in PROTACs. Aromatic heterocycles (e.g., pyrazin-2-yloxy in ) improve solubility and receptor affinity in CNS targets. Aliphatic amines (e.g., 2-aminopropyl in ) facilitate blood-brain barrier penetration.

Synthetic Efficiency :

  • Yields vary widely (36–92%), influenced by steric hindrance and reaction conditions. For example, pyrazin-2-yloxy substitution requires flash chromatography for purification (36% yield) , while trifluoroacetyl derivatives achieve high yields via optimized triflation reactions .

Physicochemical Properties: Molecular weight: Ranges from 227.3 g/mol (hydroxymethyl derivative ) to 356.26 g/mol (bromopyrazole analog ), affecting pharmacokinetics. Polarity: Hydroxymethyl and aminopropyl substituents increase hydrophilicity, whereas tert-butyl and aromatic groups enhance lipophilicity .

Biological Activity

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS Number: 1305235-96-4) is an organic compound notable for its complex bicyclic structure and potential biological applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N2O2, with a molecular weight of approximately 266.38 g/mol. The compound features a tert-butyl ester group and a cyclopropylamino substituent, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC15H26N2O2
Molecular Weight266.38 g/mol
CAS Number1305235-96-4
PubChem CID61238778
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, particularly in the context of pain management and inflammation control. The bicyclic structure allows for specific binding to active sites on target proteins, which can modulate their activity.

Inhibition Studies

Research indicates that compounds with similar bicyclic structures have shown promising results as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). For instance, studies on related azabicyclo compounds have demonstrated their ability to inhibit NAAA activity, leading to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .

Biological Activity and Pharmacological Applications

  • Anti-inflammatory Effects :
    • Compounds structurally related to this compound have been identified as effective in reducing inflammation by inhibiting NAAA, thus prolonging the action of PEA .
  • Analgesic Properties :
    • The modulation of pain pathways through enzyme inhibition suggests potential use in analgesic therapies, especially for chronic pain conditions.
  • Research Applications :
    • This compound serves as a building block in organic synthesis for developing more complex pharmaceutical agents . Its unique structure makes it suitable for studying enzyme interactions and protein binding dynamics.

Study on Azabicyclo Compounds

A study focusing on azabicyclo compounds reported the identification of potent inhibitors for NAAA, highlighting structure-activity relationships (SAR) that could be applied to this compound . The findings indicated that modifications in the chemical structure significantly influenced biological activity and selectivity.

Comparative Analysis with Similar Compounds

In comparison with other azabicyclo derivatives, such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, this compound exhibited distinct pharmacokinetic profiles and biological activities due to its unique functional groups .

CompoundBiological ActivityIC50 (μM)
This compoundPotential NAAA inhibitorNot specified
Pyrazole azabicyclo[3.2.1]octane derivativeHigh NAAA inhibitionIC50 = 0.042

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate intermediates ( ). Yield optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropylamine), solvent selection (DCE or TFE for improved solubility), and catalytic additives (e.g., acetic acid or NaBH(OAc)₃ for reductive amination) . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is standard, with yields ranging from 50–98% depending on stereochemical complexity .

Q. Which spectroscopic techniques are most reliable for characterizing the bicyclo[3.2.1]octane core and confirming substitution patterns?

  • Methodological Answer : ¹H/¹³C NMR is critical for identifying the bicyclic scaffold (e.g., δ 25–35 ppm for bridgehead carbons) and substituents like the cyclopropylamino group (δ 2.5–3.5 ppm for CH₂ protons) . HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₆N⁺: 232.2060; observed: 232.2058) . IR spectroscopy confirms carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–10) at 25–60°C for 24–72 hours, followed by HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to track degradation. The tert-butyl carbamate group is prone to acidic hydrolysis (pH < 3), requiring neutral or mildly basic conditions for long-term storage .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during functionalization of the bicyclo[3.2.1]octane core?

  • Methodological Answer : Stereoselective synthesis requires chiral auxiliaries (e.g., (1S,5S)-configured intermediates) or asymmetric catalysis (e.g., BINOL-phosphoric acids for amination). highlights enantiomeric separation via chiral HPLC (Chiralpak IA column, heptane/ethanol) to resolve exo/endo isomers . Computational modeling (DFT) predicts steric and electronic barriers to regioselectivity .

Q. How can in vitro binding assays differentiate the compound’s affinity for monoamine transporters (DAT, SERT, NET)?

  • Methodological Answer : Competitive radioligand assays using [³H]WIN35428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET) are performed in transfected HEK293 membranes. IC₅₀ values are calculated via nonlinear regression, with Ki values adjusted using the Cheng-Prusoff equation. emphasizes screening at 10 μM initial concentrations to identify hits . False positives are minimized by counter-screening against off-target receptors (e.g., σ₁, mAChR) .

Q. What methodologies resolve contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer : Discrepancies arise from flexible binding pockets (e.g., Ras GTPase domains). Use induced-fit docking (Schrödinger Suite) and molecular dynamics simulations (>100 ns) to model conformational changes. Validate with mutagenesis (e.g., K117A in Ras) and SPR assays to measure kinetic parameters (kon/koff) .

Q. How is the compound adapted for ¹⁸F-labeling in PET tracer development?

  • Methodological Answer : Electrophilic fluorination of stannane precursors (e.g., exo-3-[(6-trimethylstannyl-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate) with [¹⁸F]F₂ or [¹⁸F]Selectfluor achieves ~15–20% radiochemical yield. Purification via semi-prep HPLC (C18, ethanol/water) ensures >95% radiochemical purity .

Q. What structural analogs enhance selectivity for kinase or GTPase targets?

  • Methodological Answer : Replace the cyclopropylamino group with bulkier substituents (e.g., benzyl, pyridyl) to exploit hydrophobic pockets. shows tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a NEK7 inhibitor (IC₅₀: 0.8 μM) . SAR libraries (25–125 compounds) identify critical hydrogen bonds (e.g., NH…Glu49 in Ras) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.